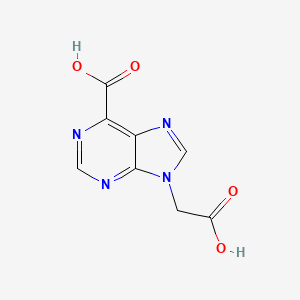
9-(carboxymethyl)-9H-purine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(carboxymethyl)-9H-purine-6-carboxylic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(carboxymethyl)-9H-purine-6-carboxylic acid typically involves multi-step organic reactions. One common method is the alkylation of a purine derivative with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction proceeds through nucleophilic substitution, where the purine nitrogen attacks the electrophilic carbon of the chloroacetic acid, forming the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
9-(carboxymethyl)-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The purine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
9-(carboxymethyl)-9H-purine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions and functions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 9-(carboxymethyl)-9H-purine-6-carboxylic acid involves its interaction with biological molecules, particularly nucleic acids. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with nucleotides, influencing the structure and function of DNA and RNA. These interactions can affect processes such as replication, transcription, and translation.
相似化合物的比较
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
9-(carboxymethyl)-9H-purine-6-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical properties and potential applications compared to other purine derivatives. These functional groups enhance its reactivity and ability to form specific interactions with biological molecules.
属性
分子式 |
C8H6N4O4 |
|---|---|
分子量 |
222.16 g/mol |
IUPAC 名称 |
9-(carboxymethyl)purine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c13-4(14)1-12-3-11-5-6(8(15)16)9-2-10-7(5)12/h2-3H,1H2,(H,13,14)(H,15,16) |
InChI 键 |
SNEJWUXQYYOGOV-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


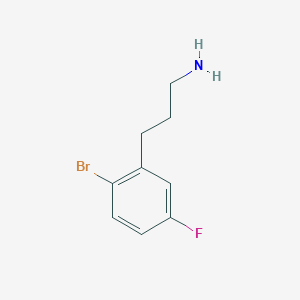
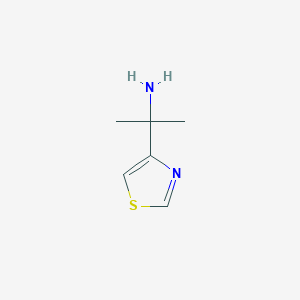
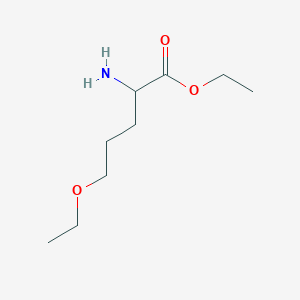
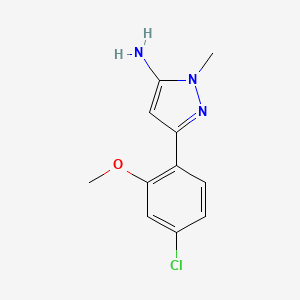
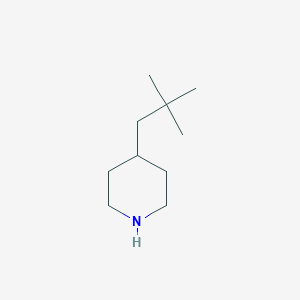
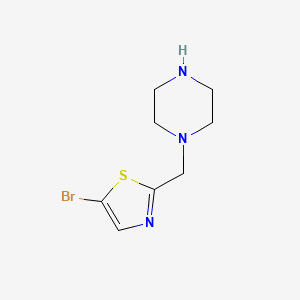
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
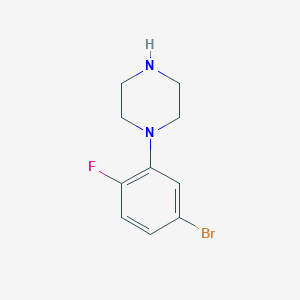
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
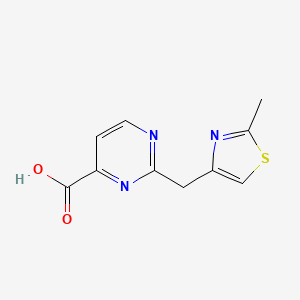


![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
